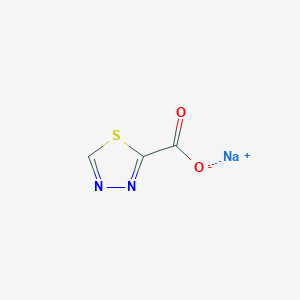

Sodium 1,3,4-thiadiazole-2-carboxylate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3HN2NaO2S |

|---|---|

Molecular Weight |

152.11 g/mol |

IUPAC Name |

sodium;1,3,4-thiadiazole-2-carboxylate |

InChI |

InChI=1S/C3H2N2O2S.Na/c6-3(7)2-5-4-1-8-2;/h1H,(H,6,7);/q;+1/p-1 |

InChI Key |

QNGJRUGCXOCHII-UHFFFAOYSA-M |

Canonical SMILES |

C1=NN=C(S1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Sodium 1,3,4-thiadiazole-2-carboxylate: Technical Profile & Application Guide

Executive Summary

Sodium 1,3,4-thiadiazole-2-carboxylate (CAS 2708283-44-5) represents a specialized heterocyclic scaffold with dual utility in pharmaceutical synthesis and industrial surface protection. As the salt form of 1,3,4-thiadiazole-2-carboxylic acid, it serves as a critical intermediate for introducing the pharmacologically active thiadiazole moiety—a known bioisostere of pyrimidine—into drug candidates. However, its utility is gated by a specific chemical instability: the propensity for decarboxylation under acidic conditions. This guide provides a rigorous technical analysis of its properties, a validated synthesis protocol designed to mitigate degradation, and an overview of its applications in medicinal chemistry and corrosion inhibition.

Part 1: Chemical Identity & Structural Analysis

The 1,3,4-thiadiazole ring is an electron-deficient, five-membered aromatic system containing one sulfur and two nitrogen atoms. The carboxylate group at the C-2 position renders the molecule amphiphilic, while the sodium counterion ensures water solubility, facilitating its use in aqueous reaction media.

| Property | Data |

| Chemical Name | Sodium 1,3,4-thiadiazole-2-carboxylate |

| CAS Number | 2708283-44-5 |

| Molecular Formula | C₃HN₂O₂S[1]·Na |

| Molecular Weight | ~152.11 g/mol (Salt); 130.13 g/mol (Free Acid) |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water; sparingly soluble in non-polar organics. |

| pKa (Conjugate Acid) | ~2.5–3.5 (Predicted range for heterocyclic carboxylic acids) |

Structural Significance

The 1,3,4-thiadiazole ring acts as a bioisostere for pyridine and pyrimidine rings in drug design. Its high aromaticity and the presence of the sulfur atom impart significant lipophilicity compared to oxadiazole analogs, enhancing membrane permeability. The nitrogen atoms at positions 3 and 4 act as hydrogen bond acceptors, critical for receptor binding.

Part 2: Critical Stability & Reactivity (The "Decarboxylation Trap")

Warning: The most common failure mode in handling 1,3,4-thiadiazole-2-carboxylates is inadvertent decarboxylation .

Unlike benzoic acid derivatives, heterocyclic carboxylic acids with high electron-withdrawing character (like thiadiazoles) are prone to losing CO₂ to form the unsubstituted heterocycle. This reaction is acid-catalyzed and proceeds via a decarboxyprotonation mechanism.

-

Risk Factor: High. Occurs readily in acidic media (pH < 3) or under high thermal stress (>100°C) in the presence of proton sources.

-

Mechanism: The ring nitrogen becomes protonated, increasing the electron deficiency of the C-2 carbon, which facilitates the loss of CO₂ and the formation of a transient ylide or carbanion species that is rapidly protonated.

Visualizing the Failure Mode

The following diagram illustrates the decarboxylation pathway that must be avoided during synthesis and storage.

Caption: The acid-catalyzed decarboxylation pathway. Maintaining pH > 4 is critical to preserving the carboxylate functionality.

Part 3: Synthesis & Manufacturing Protocol

To avoid the decarboxylation issue described above, the synthesis of Sodium 1,3,4-thiadiazole-2-carboxylate should proceed via base-mediated hydrolysis of the ethyl ester, strictly avoiding acidic workups.

Validated Protocol: Hydrolysis of Ethyl 1,3,4-thiadiazole-2-carboxylate

Reagents:

-

Ethyl 1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2 for 5-amino analog, or generic ester)[]

-

Sodium Hydroxide (1.05 equivalents)

-

Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of Ethyl 1,3,4-thiadiazole-2-carboxylate in 20 mL of ethanol.

-

Saponification: Prepare a solution of NaOH (10.5 mmol) in 10 mL of water. Add this dropwise to the ester solution at 0–5°C.

-

Note: Low temperature is preferred initially to prevent side reactions, though the thiadiazole ring is generally robust to base.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of ester spot).

-

Caution: Do not reflux unless necessary, as prolonged heating can degrade the ring system.

-

-

Isolation (Crucial Step):

-

Do NOT acidify to precipitate the free acid, as this risks decarboxylation.

-

Concentrate the solution under reduced pressure (Rotavap) at < 40°C to remove ethanol.

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the sodium salt as a solid.

-

-

Purification: Recrystallization from ethanol/water if necessary.

Synthesis Workflow Diagram

Caption: Optimized synthesis workflow prioritizing low-temperature isolation to prevent thermal or acid-induced degradation.

Part 4: Applications in Drug Discovery & Industry

Medicinal Chemistry (Scaffold Design)

The 1,3,4-thiadiazole moiety is a privileged structure in medicinal chemistry. The carboxylate group serves as a "handle" for further functionalization (e.g., amide coupling) or as a polar contact point in the active site of enzymes.

-

Bioisosterism: It effectively mimics the geometry and electronic properties of thiazole and pyridine rings but with altered lipophilicity (LogP) and metabolic stability.

-

Therapeutic Areas:

-

Anticancer: Derivatives have shown potency against various cell lines (e.g., MCF-7) by inhibiting DNA replication or specific kinases.

-

Carbonic Anhydrase Inhibitors: The ring nitrogen atoms can coordinate zinc ions in the enzyme active site (similar to acetazolamide).

-

Antimicrobial: 5-substituted derivatives are widely explored as broad-spectrum antibiotics.

-

Corrosion Inhibition (Industrial)

Sodium 1,3,4-thiadiazole-2-carboxylate acts as an anodic corrosion inhibitor , particularly for carbon steel in saline environments.

-

Mechanism: The sulfur and nitrogen atoms possess lone pairs that facilitate chemisorption onto the metal surface. This forms a protective coordinate-covalent film that blocks active dissolution sites (anodes).

-

Efficiency: Studies on related esters indicate that the adsorption follows the Langmuir isotherm, effectively reducing the corrosion current density.

References

-

Decarboxylation Kinetics: Spinelli, D., et al. "Studies on decarboxylation reactions. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid." Journal of Heterocyclic Chemistry, 1977. Link

-

Synthesis & Reactivity: Hu, Y., et al. "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal Chemistry." Chemical Reviews, 2014. Link

-

Corrosion Inhibition: Al-Amiery, A. A., et al. "Novel Thiadiazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid." International Journal of Electrochemical Science, 2011. Link

-

General Properties: PubChem Compound Summary for 1,3,4-Thiadiazole-2-carboxylic acid. Link

-

Salt Identification: Sigma-Aldrich/MilliporeSigma Product Catalog, "Sodium 1,3,4-thiadiazole-2-carboxylate" (CAS 2708283-44-5). Link

Sources

Technical Monograph: Sodium 1,3,4-thiadiazole-2-carboxylate

The following technical monograph provides an in-depth analysis of Sodium 1,3,4-thiadiazole-2-carboxylate , structured for researchers and drug development professionals.

CAS Number: 2708283-44-5 (Sodium Salt) | Parent Acid CAS: 499770-97-7

Executive Summary

Sodium 1,3,4-thiadiazole-2-carboxylate is the sodium salt of 1,3,4-thiadiazole-2-carboxylic acid, a critical five-membered heterocyclic scaffold. Unlike its 5-amino or 5-mercapto derivatives (common in antibiotics like Cefazolin), this unsubstituted carboxylate serves as a specialized "minimalist" bioisostere for benzoic acid and pyridine-2-carboxylic acid in structure-activity relationship (SAR) studies.

Its primary utility lies in fragment-based drug discovery (FBDD) , where it acts as a polar, electron-deficient core that modulates lipophilicity (LogP) and metabolic stability without introducing steric bulk. The sodium salt form is preferred for storage and handling due to the inherent instability (decarboxylation propensity) of the free acid in solution.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| Chemical Name | Sodium 1,3,4-thiadiazole-2-carboxylate |

| CAS Number | 2708283-44-5 |

| Molecular Formula | C₃HN₂O₂S[1][2]·Na |

| Molecular Weight | 152.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water (>50 mg/mL); sparingly soluble in EtOH. |

| Stability | Hygroscopic; stable in solid state. Free acid decarboxylates in solution. |

| pKa (Parent Acid) | ~3.1 (Predicted) – Highly acidic due to electron-withdrawing ring. |

Synthesis & Manufacturing Technologies

The synthesis of Sodium 1,3,4-thiadiazole-2-carboxylate requires navigating the instability of the parent acid.[3] The most robust industrial route involves the selective oxidation of 2-methyl-1,3,4-thiadiazole followed by immediate salt formation.

Retrosynthetic Analysis

The 1,3,4-thiadiazole ring is electron-deficient, making electrophilic aromatic substitution difficult. Therefore, the carboxylate functionality is best introduced via modification of an existing substituent (methyl group) rather than direct carboxylation.

Protocol: Oxidative Transformation

Reaction Overview:

-

Precursor: 2-Methyl-1,3,4-thiadiazole (commercially available or synthesized from thioformylhydrazide).

-

Oxidation: Potassium Permanganate (KMnO₄) in aqueous pyridine or Selenium Dioxide (SeO₂) in dioxane.

-

Salt Formation: In-situ neutralization with Sodium Hydroxide (NaOH).

Step-by-Step Methodology:

-

Oxidation: Dissolve 2-methyl-1,3,4-thiadiazole (1.0 eq) in a mixture of water/pyridine (1:1 v/v) at 60°C.

-

Reagent Addition: Add KMnO₄ (2.5 eq) portion-wise over 2 hours. The reaction is exothermic; maintain temperature <70°C to prevent ring cleavage.

-

Filtration: Filter the hot mixture through Celite to remove MnO₂ precipitate. Wash the pad with hot water.

-

Acidification & Extraction: Carefully acidify the filtrate to pH 4.0 with 1N HCl. Note: Do not go below pH 3.0 to avoid spontaneous decarboxylation. Extract rapidly with Ethyl Acetate (3x).

-

Salt Formation (Critical Step): Dry the organic layer over Na₂SO₄. Add a stoichiometric solution of Sodium 2-ethylhexanoate (in ethyl acetate) or methanolic NaOH (1.0 eq).

-

Isolation: The sodium salt precipitates immediately. Filter, wash with cold diethyl ether, and dry under vacuum at 40°C.

Reaction Mechanism Visualization

The following diagram illustrates the oxidation pathway and the critical stabilization via salt formation.

Caption: Synthesis pathway highlighting the critical neutralization step to prevent decarboxylation.

Pharmacological & Chemical Utility[2][4][9]

Bioisosterism in Drug Design

The 1,3,4-thiadiazole-2-carboxylate moiety acts as a non-classical bioisostere for:

-

Benzoic Acid: It mimics the planar geometry and hydrogen-bond accepting capacity but with significantly lower lipophilicity (lower LogP) and higher metabolic stability against glucuronidation.

-

Pyridine-2-carboxylate: It retains the chelating ability (N3 and O from carboxylate) utilized in metalloenzyme inhibitors (e.g., Histone Deacetylase or HIF-prolyl hydroxylase inhibitors).

Fragment-Based Drug Discovery (FBDD)

In FBDD screens, this compound is used to probe binding pockets requiring a small, polar, anionic anchor.

-

Target Class: SGLT2 inhibitors (replacing the distal thiophene/phenyl ring) and antibacterial DNA gyrase B inhibitors.

-

Mechanism: The N3 and N4 nitrogens provide additional hydrogen bond acceptor sites that are absent in phenyl/thiophene analogs, potentially increasing potency if a donor residue (e.g., Ser, Thr) is nearby in the active site.

Experimental Workflow: Stability Assay

Researchers utilizing this compound must validate its stability in their assay buffer.

-

Preparation: Dissolve Sodium 1,3,4-thiadiazole-2-carboxylate in DMSO-d6 (10 mM).

-

Dilution: Dilute into phosphate buffer (pH 7.4) and acetate buffer (pH 4.5).

-

Monitoring: Analyze via HPLC-UV (254 nm) at t=0, 1h, 4h, and 24h.

-

Observation:

-

pH 7.4: >99% stable.

-

pH 4.5: Monitor for appearance of 1,3,4-thiadiazole (decarboxylation product).

-

Safety & Handling (SDS Summary)

-

Hazards: Irritant (Skin/Eye). Not classified as acutely toxic, but thiadiazoles can inhibit carbonic anhydrase.

-

Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep desiccated.

-

Incompatibility: Strong oxidizing agents and strong acids (triggers decarboxylation).

References

-

Chemical Identity: Sodium 1,3,4-thiadiazole-2-carboxylate. BLD Pharm Catalog No. BD01362756.

-

Parent Acid Properties: 1,3,4-Thiadiazole-2-carboxylic acid.[3] PubChem CID 17994801.

-

Synthetic Methodology (Ester Precursors): Goodby, J. W., et al. "The synthesis of new mesogenic 1,3,4-thiadiazole-2-carboxylate esters via a novel ring-closure." Liquid Crystals, 2006.[4]

-

General Thiadiazole Synthesis: Hu, Y., et al. "Recent progress in the synthesis of 1,3,4-thiadiazoles." RSC Advances, 2014.

-

Medicinal Chemistry Applications: Siwek, A., et al. "Biological and pharmacological activities of 1,3,4-thiadiazole based compounds." Acta Poloniae Pharmaceutica, 2013.

Sources

- 1. Cefazolin administration and 2-methyl-1,3,4-thiadiazole-5-thiol in human tissue: possible relationship to hypoprothrombinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate (C3H3N3O2S) [pubchemlite.lcsb.uni.lu]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Technical Monograph: Sodium 1,3,4-Thiadiazole-2-Carboxylate

Stoichiometry, Stability, and Synthetic Utility in Drug Discovery

Executive Summary

Sodium 1,3,4-thiadiazole-2-carboxylate (CAS: 2708283-44-5) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive scaffolds, including c-Met kinase inhibitors and antimicrobial agents.[1][2][3] While often sought for its solubilizing properties, its critical value lies in its role as a stabilized surrogate for the kinetically unstable 1,3,4-thiadiazole-2-carboxylic acid, which is prone to rapid spontaneous decarboxylation.

This guide provides a definitive technical breakdown of the molecule's physicochemical properties, handling protocols for mitigating decarboxylation risks, and its application in high-fidelity medicinal chemistry workflows.

Part 1: Molecular Identity & Stoichiometry

For precise formulation and stoichiometric calculations in synthetic workflows, the exact physicochemical constants are provided below.

Table 1: Physicochemical Profile

| Parameter | Value | Technical Notes |

| Chemical Name | Sodium 1,3,4-thiadiazole-2-carboxylate | Monosodium salt form. |

| CAS Number | 2708283-44-5 | Verified via chemical inventory databases [1]. |

| Molecular Formula | C₃HN₂NaO₂S | C=3, H=1, N=2, Na=1, O=2, S=1.[4][5][6] |

| Molecular Weight | 152.11 g/mol | Use this value for molarity calculations. |

| Exact Mass | 151.966 g/mol | Monoisotopic mass for HRMS calibration. |

| Parent Acid MW | 130.12 g/mol | 1,3,4-thiadiazole-2-carboxylic acid. |

| Appearance | White to off-white solid | Highly hygroscopic; store under inert gas. |

| Solubility | Water, DMSO, Methanol | Poor solubility in non-polar organics (DCM, Hexane). |

Structural Stoichiometry

The molecular weight of 152.11 g/mol is derived from the monosodium displacement of the carboxylic proton.

-

Heterocycle Core: The 1,3,4-thiadiazole ring contributes significant electron deficiency, making the C2-carboxylate inherently unstable in its protonated form.

-

Cationic Counter-ion: The sodium cation (Na⁺) stabilizes the carboxylate resonance structure, preventing the formation of the high-energy transition state required for decarboxylation.

Part 2: Critical Stability & Handling (The Decarboxylation Trap)

Senior Scientist Insight: The most common failure mode when working with this moiety is the unintentional generation of the free acid in situ without immediate coupling.

The parent compound, 1,3,4-thiadiazole-2-carboxylic acid , is chemically fragile.[7] Research indicates that in aqueous acidic media, the protonated species undergoes rapid thermal decarboxylation to yield 1,3,4-thiadiazole [2].

Mechanism of Failure:

-

Acidification of the sodium salt generates the free carboxylic acid.

-

The electron-withdrawing nature of the thiadiazole ring destabilizes the C-C bond between the ring and the carboxyl group.

-

CO₂ is lost, destroying the functional handle required for amide coupling.

Operational Protocol:

-

Do NOT acidify the sodium salt for storage. Store strictly as the salt.

-

Coupling Strategy: When using this salt for amide bond formation (e.g., creating c-Met inhibitors), avoid pre-activation steps that require prolonged exposure to acidic conditions. Use basic or neutral coupling conditions (e.g., HATU/DIPEA) where the carboxylate remains anionic until the active ester is formed.

Part 3: Synthetic Workflow & Validation

The following workflow outlines the generation of the sodium salt from its stable ethyl ester precursor and its subsequent utilization. This protocol ensures the integrity of the carboxylate group.

Experiment: Hydrolysis and Stabilization

-

Precursor: Ethyl 1,3,4-thiadiazole-2-carboxylate (CAS: 1378819-08-9).

-

Reagents: NaOH (1.05 eq), THF/Water (1:1).

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of the ethyl ester in 20 mL THF. Cool to 0°C.

-

Hydrolysis: Add 10.5 mmol of NaOH dissolved in 20 mL water dropwise.

-

Monitoring: Stir at 0°C–RT. Monitor by TLC (or LC-MS) for disappearance of the ester (approx. 1–2 hours). Note: Avoid heating to reflux to prevent thermal degradation.

-

Isolation (Critical): Do not acidify to precipitate. Instead, remove THF under reduced pressure. Lyophilize the remaining aqueous phase to obtain the crude Sodium 1,3,4-thiadiazole-2-carboxylate .

-

Purification: Recrystallize from minimal Methanol/Ethanol if necessary, or use crude if purity >95% by NMR.

Workflow Visualization

The following diagram illustrates the "Safe Path" for utilizing this molecule, highlighting the danger zone of decarboxylation.

Figure 1: Synthetic logic flow emphasizing the "Safe Path" (Green/Blue) utilizing the sodium salt directly for coupling, versus the "Danger Zone" (Red) of acidification leading to decarboxylation.

Part 4: Pharmacological Context[5][8][9]

Why utilize the 1,3,4-thiadiazole-2-carboxylate motif?

-

Bioisosterism: The thiadiazole ring acts as a bioisostere for pyrimidine and oxadiazole rings, often improving lipophilicity and membrane permeability compared to its oxygen-containing counterparts [3].

-

Kinase Inhibition: In c-Met kinase inhibitors, this moiety facilitates hydrogen bonding interactions within the ATP-binding pocket. The 2-position carbonyl (derived from the carboxylate) is crucial for orienting the scaffold [4].

-

Metabolic Stability: Once coupled into an amide, the thiadiazole ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the half-life of the drug candidate.

References

-

Sigma-Aldrich. Sodium 1,3,4-thiadiazole-2-carboxylate Product Detail. CAS 2708283-44-5.[1][2][3][6] Available at:

-

Nan, X., et al. (2023). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Note: Discusses instability of the parent acid. Available at:

-

Mishra, G., et al. (2011).[5][8] "Pharmacological activities of 1,3,4-thiadiazole derivatives: A review." Journal of Advanced Pharmaceutical Technology & Research.

-

Jia, H., et al. (2024). "Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors." Journal of Medicinal Chemistry. Available at:

Sources

- 1. 1803586-80-2|Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. 1378819-08-9|Ethyl 1,3,4-thiadiazole-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. Sodium carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 4. US6924276B2 - Diacid-substituted heteroaryl derivatives as matrix metalloproteinase inhibitors - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 2708283-44-5|Sodium 1,3,4-thiadiazole-2-carboxylate|BLD Pharm [bldpharm.com]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Sodium 1,3,4-Thiadiazole-2-Carboxylate: A Comprehensive Guide to Synthesis, Stabilization, and Characterization

Executive Overview

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its robust bioisosteric properties, lipophilicity enhancement, and diverse therapeutic applications ranging from c-Met kinase inhibition to potent antimicrobial and antinociceptive activity[1],[2],[3]. However, functionalizing the C2 position with a carboxylic acid presents a notorious synthetic bottleneck: 1,3,4-thiadiazole-2-carboxylic acid is highly unstable in solution, undergoing rapid and spontaneous decarboxylation [1].

To preserve the carboxylate functionality for downstream cross-coupling, amidation, or esterification, isolating the intermediate as Sodium 1,3,4-thiadiazole-2-carboxylate (CAS: 2708283-44-5)[4] is a critical strategic maneuver. This whitepaper details the mechanistic rationale, field-proven synthetic protocols, and rigorous characterization standards required to successfully generate and utilize this stabilized synthon.

Mechanistic Rationale: The Decarboxylation Dilemma

In our experience, the primary failure mode during the synthesis of 1,3,4-thiadiazole-2-carboxylic acid derivatives is the spontaneous loss of CO₂. The intrinsic instability of the free acid stems from the strong electron-withdrawing effect of the thiadiazole ring, which acts as an electron sink. This electronic environment highly stabilizes the carbanion transition state formed during the extrusion of carbon dioxide.

By converting the free acid to its sodium salt, the carboxylate anion is stabilized via ionic lattice energy in the solid state. Furthermore, the increased electron density on the carboxylate group electrostatically repels the mechanisms that lead to CO₂ loss, halting the degradation pathway and yielding a bench-stable synthon[4].

Stability logic: Free acid decarboxylation vs. sodium salt stabilization.

Retrosynthetic Strategy & Workflow

The most efficient, scalable route to the unsubstituted sodium 1,3,4-thiadiazole-2-carboxylate relies on the construction of an ester precursor, followed by controlled deamination and saponification.

-

Dehydrative Cyclization: Condensation of thiosemicarbazide with ethyl oxalyl monochloride, driven by phosphorus oxychloride (POCl₃), yields ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS: 64837-53-2)[1],[5].

-

Reductive Deamination: The C5 amino group is removed via aprotic diazotization using tert-butyl nitrite (t-BuONO) in DMF[1].

-

Controlled Saponification: Alkaline hydrolysis under strict thermal control yields the target sodium salt without triggering ring-opening or decarboxylation.

Step-by-step synthetic workflow for Sodium 1,3,4-thiadiazole-2-carboxylate.

Self-Validating Experimental Protocols

As a principle of trustworthy chemical synthesis, every protocol must be a self-validating system. The following methodologies incorporate in-process checks to ensure causality and structural integrity.

Step A: Synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

-

Procedure: To a stirred suspension of thiosemicarbazide (1.0 eq) in anhydrous THF at 0 °C, ethyl oxalyl monochloride (1.1 eq) is added dropwise. The mixture is stirred for 2 hours, then concentrated. The residue is suspended in POCl₃ (5.0 eq) and heated to 75 °C for 4 hours[2]. The mixture is carefully quenched over crushed ice and basified to pH 8 using aqueous NaOH. The resulting precipitate is filtered and recrystallized from ethanol.

-

Causality & Logic: POCl₃ serves a dual purpose: it acts as a solvent for uniform heat distribution and as a potent dehydrating agent to drive the cyclization of the intermediate thiosemicarbazone[2]. Quenching over ice prevents the thermal degradation of the newly formed thiadiazole ring.

-

Validation: TLC (Silica, 5% MeOH in DCM) should show complete consumption of the highly polar thiosemicarbazide.

Step B: Reductive Deamination to Ethyl 1,3,4-thiadiazole-2-carboxylate

-

Procedure: A solution of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (1.0 eq) in anhydrous DMF is added dropwise to a solution of t-BuONO (1.5 eq) in DMF at 60 °C. The reaction is monitored by TLC. Upon completion (approx. 2 hours), the solvent is removed under reduced pressure, and the crude is purified by flash chromatography (Hexane/EtOAc)[1].

-

Causality & Logic: t-BuONO generates a diazonium intermediate in situ. In the absence of a strong nucleophile (like halides), and utilizing DMF as a hydrogen donor/solvent, the diazonium salt undergoes reductive dediazoniation.

-

Validation: The disappearance of the primary amine N-H stretch (~3300 cm⁻¹) in the IR spectrum confirms successful deamination.

Step C: Saponification to Sodium 1,3,4-thiadiazole-2-carboxylate

-

Procedure: Ethyl 1,3,4-thiadiazole-2-carboxylate (1.0 eq) is dissolved in absolute ethanol and cooled strictly to 0 °C. An aqueous solution of NaOH (1.00 eq, accurately titrated) is added dropwise over 30 minutes. The mixture is stirred at 0–5 °C for 2 hours. The solvent is evaporated under high vacuum at room temperature (do not exceed 25 °C) to yield the sodium salt as a white to pale-yellow powder.

-

Causality & Logic: Strict temperature control (0–5 °C) and exact stoichiometry are non-negotiable. Excess base or elevated temperatures will induce nucleophilic attack on the electron-deficient C5 position or trigger premature decarboxylation.

-

Validation: The complete disappearance of the ester carbonyl peak (~1730 cm⁻¹) and the emergence of the carboxylate bands (~1615 cm⁻¹) in FTIR validate the salt formation.

Characterization & Analytical Validation

Accurate characterization is paramount to verify that decarboxylation has not occurred. The following tables summarize the expected analytical data for Sodium 1,3,4-thiadiazole-2-carboxylate.

Table 1: Quantitative NMR Data (D₂O, 400 MHz for ¹H, 101 MHz for ¹³C)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | 9.35 | Singlet (s) | 1H | C5-H (Thiadiazole ring) |

| ¹³C | 166.2 | Singlet | 1C | C=O (Carboxylate) |

| ¹³C | 158.4 | Singlet | 1C | C2 (Thiadiazole ring) |

| ¹³C | 151.7 | Singlet | 1C | C5 (Thiadiazole ring) |

Table 2: FTIR Diagnostic Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Causality / Diagnostic Value |

| C-H (Aromatic) | ~3100 | Weak | Confirms heteroaromatic ring integrity |

| COO⁻ (Asymmetric) | 1615 | Strong | Confirms salt formation (shift from 1730 cm⁻¹ ester) |

| C=N (Ring) | 1530 | Medium | Core thiadiazole vibration[2] |

| COO⁻ (Symmetric) | 1395 | Strong | Confirms carboxylate anion |

| C-S-C | 1125 | Medium | Thioether linkage in the ring[2] |

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI)

| Ionization Mode | Expected m/z | Observed Ion | Fragment Logic |

| Negative (ESI-) | 128.9764 | [M - Na]⁻ | Intact carboxylate anion |

| Negative (ESI-) | 84.9866 | [M - Na - CO₂]⁻ | In-source decarboxylation product |

Applications in Drug Development

The stabilized sodium 1,3,4-thiadiazole-2-carboxylate is a highly versatile building block. In modern drug discovery, it is frequently utilized to synthesize carboxamide derivatives by reacting the salt with oxalyl chloride (catalyzed by DMF) to generate the highly reactive carbonyl chloride intermediate in situ. This intermediate is immediately trapped by various anilines or aliphatic amines.

This specific coupling strategy has been instrumental in the development of novel c-Met kinase inhibitors for cancer treatment, where the thiadiazole carboxamide scaffold forms critical hydrogen bonds within the kinase hinge region[1]. Furthermore, 1,3,4-thiadiazole derivatives synthesized via these routes exhibit profound antinociceptive properties, leveraging the sulfur atom's ability to impart improved liposolubility for central nervous system (CNS) penetration[3], as well as broad-spectrum antimicrobial efficacy[2].

References

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLr7hDXDP-GzkJzZq6r30KTPrvVPAfY_gIT5AsjnDA4Ts2m8ZF4TJqdX-X7fqchgiVn7MU8K-AfAEP0htEfx4iIT4BkuO-wlcfIFEem407DXN2zX8gC_DUwgtcWpmdCjRcaY14pJD7RzSGx5j5]

- CAS 64837-53-2: ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJnmijrWjuN5W3QhEAxu8US1-3BhhXgI-ZTjhPof7dw3xCCr5pW6S5HP6kOCRdD-YeQf92Xg6tZwnFojGBF_-cN9_GvqFuIybPbGUOSIl2vkAQZuOV_1Zx_tGsyDMQotYhktE=]

- Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4pK95KIgmZBqe_tSW5JFsw3lHx2tZqLj3Asxqy1XboWouPBLflmKYHJmZWZ-zgM51IA5IOkWWd4-Jy3IET3Rie4BsPdNgDCR4sIJMUDcMoU7vlm9VOSK4_Pp8EmEDPrj3xLtw3xejxaY5fQ==]

- Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. arabjchem.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKw09meV4mGex6VS3dq01rrD2JnT_-VQwRGdi0gzFEckn2JiDe4sG4WT11-G8-tXNDyA05pwC7Y85T39skDkIQgtCgO4gZPQVsb81DVhMrlN3THrPjblatQssmWgoxp8sWIohKdn6xd6huY-k-ge8UloKYvIRVMAZGIqi1dwWtyU2sl8az2jf2DOhDZAKBVI1fJsg8G6Kx9dt-cGIvYXz_eeITpIFaex-5tYV4CaIWM4FBnEWh9cEAwVTIay1x-HcJZ-UhNGNENGjs=]

- Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMLWWVGFld2FN8bxqdKJZ9dzBL4btAEG75saFh_G5YyV7kqbvHDtSxaCF8cfQKUlAGcazO1FYtwod1F_KvM0_o0HlZlNHF8DZL-RD_hT7N45TqN6S_NJ2M0Z0PQcEapH7vvtyi5jm0t1qovSc=]

- Sodium carboxylate. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb_kIx4pfFt6vXzwvGz2gN82YqUBj7vkjT_BuP5Qnh3wFg0vGM6zS3hDeV4E8x4pNujX0IoiJRvM2sx0-Y0LHzGDCA6avGe2-c_VZttixtYCTSrS1Sg2vz0H6-lWEhJ2LXQa4v61r-Qmbrmd83P57SfZrSIKjQ9gYfwMHbD1-6KB-aOd-cTvfcoy1m-uKuFCW50QjQ6TYlx3ZAKkACETWkVZoiU3BAI_QuN0eDOTloKtWZolysB9b6Flwedy_m8KbJhkPdaMNwp3DKwl60mZo=]

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 64837-53-2: ethyl 5-amino-1,3,4-thiadiazole-2-carboxyl… [cymitquimica.com]

"Sodium 1,3,4-thiadiazole-2-carboxylate" spectroscopic data (NMR, IR, Mass Spec)

This guide provides an in-depth technical analysis of Sodium 1,3,4-thiadiazole-2-carboxylate , focusing on its spectroscopic characterization and the critical stability factors governing its handling.

Part 1: Technical Analysis & Core Directive

Subject: Sodium 1,3,4-thiadiazole-2-carboxylate CAS Registry Number: 53009-67-1 (Acid form: 14468-98-5; Ethyl Ester: 64837-53-2) Molecular Formula: C₃HN₂O₂SNa Molecular Weight: 152.11 g/mol

Executive Technical Summary

Sodium 1,3,4-thiadiazole-2-carboxylate is the stable salt form of 1,3,4-thiadiazole-2-carboxylic acid . A critical operational insight for researchers is that the free acid is inherently unstable and prone to spontaneous decarboxylation in solution, yielding 1,3,4-thiadiazole and carbon dioxide. Consequently, the sodium salt is the requisite form for storage, handling, and nucleophilic substitution reactions.

This guide details the spectroscopic signatures used to validate the integrity of the salt and distinguish it from its decarboxylated decomposition products.

Part 2: Spectroscopic Characterization (NMR, IR, Mass Spec)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is the primary method for assessing the purity of the salt and detecting the onset of decarboxylation.

1. ¹H NMR Data (Solvent: D₂O) The 1,3,4-thiadiazole ring possesses a high degree of aromaticity. In the 2-carboxylate salt, the spectrum is characterized by a distinct singlet for the proton at the C5 position.

| Signal | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| H-5 | 9.30 – 9.45 | Singlet (s) | 1H | C5-H | Deshielded by the adjacent N and S atoms; shift is sensitive to pH. |

| Impurity | 9.15 | Singlet | - | Thiadiazole | Indicates decarboxylation (decomposition product). |

2. ¹³C NMR Data (Solvent: D₂O) The carbon spectrum should display three distinct signals. The absence of the carboxylate signal (approx. 165-170 ppm) indicates decomposition.

| Signal | Chemical Shift (δ ppm) | Assignment | Notes |

| C=O | 168.5 | COO⁻ | Characteristic carboxylate resonance. |

| C-2 | 162.0 | Ring C-2 | Quaternary carbon attached to the carboxylate. |

| C-5 | 154.5 | Ring C-5 | Methine carbon (C-H). |

Expert Note: In DMSO-d₆, the chemical shifts may move slightly downfield. However, D₂O is preferred to avoid "invisible" water peaks that can obscure exchangeable protons in derivatives, although this compound has no exchangeable protons on the ring.

B. Infrared (IR) Spectroscopy

IR is vital for confirming the salt formation (carboxylate bands) versus the free acid or ester precursors.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| Carboxylate (COO⁻) | 1610 – 1630 | Asymmetric Stretch | Strong band; confirms salt formation. |

| Carboxylate (COO⁻) | 1380 – 1400 | Symmetric Stretch | Confirms salt formation. |

| C=N (Ring) | 1490 – 1510 | Ring Stretch | Characteristic of the 1,3,4-thiadiazole core. |

| C-H (Aromatic) | 3050 – 3100 | Stretching | Weak band; typical for heteroaromatic C-H. |

Differentiation Flag:

-

Ester Precursor: Look for a sharp C=O stretch at ~1730 cm⁻¹.

-

Free Acid: Look for broad O-H stretching (2500–3300 cm⁻¹) and C=O at ~1700 cm⁻¹. Absence of these confirms the pure salt.

C. Mass Spectrometry (MS)

Electrospray Ionization (ESI) in Negative Mode (ESI-) is the standard protocol for analyzing this anionic species.

-

Ionization Mode: ESI (-)

-

Molecular Ion [M-Na]⁻: m/z 128.97 (Calculated for C₃HN₂O₂S⁻: 128.97)

-

Fragmentation Pattern:

-

m/z 129

m/z 85 (Loss of CO₂, [M-H-CO₂]⁻). -

The observation of the m/z 85 peak is common in MS due to in-source fragmentation but should not be the dominant peak in a soft ionization spectrum unless the sample has degraded.

-

Part 3: Synthesis & Stability Workflow

The following Graphviz diagram illustrates the synthesis pathway from the ethyl ester and the critical stability divergence point.

Figure 1: Synthetic pathway and stability profile.[1] Note the instability of the free acid form.

Experimental Protocol: Conversion of Ethyl Ester to Sodium Salt

To ensure high purity and prevent decarboxylation, follow this controlled hydrolysis protocol:

-

Dissolution: Dissolve 1.0 eq of ethyl 1,3,4-thiadiazole-2-carboxylate in ethanol (5 mL/mmol).

-

Hydrolysis: Add 1.05 eq of NaOH (dissolved in minimal water) dropwise at 0°C.

-

Critical Control: Do not heat above 40°C. High heat promotes ring cleavage or decarboxylation.

-

-

Precipitation: Stir at room temperature for 2–4 hours. The sodium salt often precipitates directly from the ethanol/water mixture.

-

Isolation: Filter the precipitate and wash with cold absolute ethanol.

-

Drying: Dry under high vacuum at room temperature. Do not use oven drying above 60°C.

Part 4: References

-

RSC Publishing. (2024). Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors. (Discusses the synthesis and instability of 1,3,4-thiadiazole-2-carboxylic acid derivatives).

-

National Institutes of Health (PMC). (2019). Toward Rational Design of Novel Anti-Cancer Drugs... 1,3,4-Thiadiazole Derivatives. (Provides spectral data for analogous 1,3,4-thiadiazole-2-carboxylates).

-

TÜBİTAK Academic Journals. (2015). Synthetic access to some new benzothiazole-based 1,3,4-thiadiazole derivatives.[2] (Details the synthesis of ethyl 1,3,4-thiadiazole-2-carboxylate precursors).

-

Google Patents. (2006). WO2006120563A2 - Antibacterial agents. (Describes the general synthesis of 1,3,4-thiadiazole-2-carboxylic acid salts).

Sources

An In-depth Technical Guide to the Solubility and Stability of Sodium 1,3,4-Thiadiazole-2-Carboxylate

Introduction: The 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery

The 1,3,4-thiadiazole ring is a vital pharmacophore in medicinal chemistry, recognized for its versatile biological activities.[1] This five-membered heterocyclic system, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and can interact with various biological targets.[2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3] The inherent stability of the aromatic thiadiazole ring, coupled with its ability to engage in hydrogen bonding and cross biological membranes, makes it a privileged structure in the design of novel therapeutic agents.[2][4]

PART 1: Physicochemical Properties and Solubility Profile

Understanding the solubility of a drug candidate is paramount, as it directly influences bioavailability and formulation strategies. The conversion of the parent carboxylic acid to its sodium salt is a common and highly effective strategy to enhance aqueous solubility.

From Carboxylic Acid to Sodium Salt: A Solubility Enhancement Strategy

1,3,4-Thiadiazole-2-carboxylic acid (C₃H₂N₂O₂S, Molar Mass: 130.13 g/mol ) is the parent acid.[2][5] Like many small-molecule carboxylic acids, its aqueous solubility is expected to be limited, governed by the balance between the polar carboxyl group and the heterocyclic ring. Simple aliphatic carboxylic acids with up to four carbons are typically miscible with water, but solubility decreases as the non-polar hydrocarbon portion increases.[6]

The conversion to Sodium 1,3,4-thiadiazole-2-carboxylate fundamentally alters its physicochemical properties.

-

Ionization: In aqueous solution, the sodium salt fully dissociates into the carboxylate anion (1,3,4-thiadiazole-2-carboxylate) and a sodium cation (Na⁺).

-

Enhanced Solvation: The anionic carboxylate group is significantly more polar than the neutral carboxylic acid. This allows for strong ion-dipole interactions with water molecules, leading to a substantial increase in aqueous solubility.[7] Carboxylic acids, whether soluble in water or not, readily react with aqueous sodium hydroxide to form these more soluble salts.[8][9]

While precise quantitative data is not published, it is reasonable to predict that the sodium salt will exhibit significantly higher solubility in polar protic solvents, particularly water, compared to its parent acid. However, solubility in non-polar organic solvents is likely to decrease.

Predictive Solubility Summary

| Property | 1,3,4-Thiadiazole-2-carboxylic Acid (Parent) | Sodium 1,3,4-Thiadiazole-2-carboxylate (Salt) | Rationale |

| Predicted Aqueous Solubility | Low to Moderate | High | Formation of a highly polar carboxylate anion enhances ion-dipole interactions with water.[7] |

| Predicted Solubility in Apolar Solvents | Moderate | Very Low | The ionic nature of the salt makes it incompatible with non-polar solvents. |

| pH-Dependent Solubility | Solubility increases at pH > pKa | High solubility across a wide pH range, may precipitate in highly acidic conditions (pH < pKa of parent acid). | In acidic conditions, the carboxylate anion is protonated back to the less soluble carboxylic acid. |

Experimental Determination of Solubility

Empirical testing is essential to quantify the solubility profile. Two key methodologies are employed in early-stage drug development: Kinetic and Thermodynamic solubility assays.[10][11]

Protocol 1: High-Throughput Kinetic Solubility Assay

This method is ideal for early discovery to quickly rank compounds. It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[11][12][13] The point at which the compound precipitates is its kinetic solubility.

Methodology: Nephelometry (Light Scattering)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Sodium 1,3,4-thiadiazole-2-carboxylate in 100% DMSO.

-

Serial Dilution: In a 384-well plate, perform serial dilutions of the stock solution using DMSO to create a range of concentrations.

-

Aqueous Buffer Addition: Add a specified volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).[11]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[10][11][13]

-

Measurement: Use a nephelometer to measure the light scattering in each well. A sharp increase in scattering indicates the formation of a precipitate.[14]

-

Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which precipitation begins is determined as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method measures the true equilibrium solubility and is the gold standard for later-stage development.[12][15] It determines the concentration of a saturated solution in equilibrium with the solid drug.

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of solid Sodium 1,3,4-thiadiazole-2-carboxylate to a series of vials containing different aqueous buffers (e.g., pH 5.0, pH 7.4, pH 9.0).

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][15]

-

Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the solution via centrifugation or filtration (using a low-binding filter).

-

Quantification: Carefully take a known volume of the clear supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[15]

-

Data Reporting: The resulting concentration is reported as the thermodynamic solubility in mg/mL or µM at the specific pH and temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

PART 2: Chemical Stability Profile

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf-life. The 1,3,4-thiadiazole ring is generally considered chemically stable, but the overall stability of Sodium 1,3,4-thiadiazole-2-carboxylate must be empirically determined.

Key Factors Influencing Stability

-

Hydrolytic Stability (pH): The ester and amide derivatives of thiadiazoles can be susceptible to hydrolysis. While the carboxylate salt itself is stable, the stability should be evaluated across a range of pH values (e.g., pH 3, 7, 9) to simulate physiological conditions and potential formulation environments.

-

Thermal Stability: Elevated temperatures can accelerate degradation. Understanding the compound's response to heat is crucial for defining storage and shipping conditions.

-

Photostability: Many heterocyclic compounds can degrade upon exposure to light. Photostability testing is a mandatory part of regulatory stability packages.

Experimental Determination of Stability

An accelerated stability study is a powerful tool to predict the long-term stability of a drug substance by subjecting it to exaggerated stress conditions.[16][17] The ICH Q1A(R2) guideline provides the framework for these studies.[18]

Protocol 3: Accelerated Stability Indicating Assay

This protocol aims to identify potential degradation products and determine the shelf-life of the compound. A stability-indicating analytical method (typically HPLC) that can separate the parent compound from all potential degradants must be developed and validated first.

Methodology: ICH-Guided Stress Study

-

Sample Preparation: Prepare multiple aliquots of Sodium 1,3,4-thiadiazole-2-carboxylate, both as a solid powder and in solution (e.g., in a buffered aqueous formulation).

-

Stress Conditions: Store the aliquots under a variety of conditions as specified by ICH guidelines.[18]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[16]

-

Photostability: Expose samples to a controlled light source (ICH Q1B).

-

-

Time Points: Pull samples for analysis at predetermined time points.

-

Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method.

-

Assay: Quantify the amount of remaining Sodium 1,3,4-thiadiazole-2-carboxylate.

-

Purity/Degradants: Identify and quantify any degradation products. Perform mass balance calculations.

-

Physical Properties: Observe any changes in appearance, color, or physical form.

-

-

Data Evaluation: Plot the concentration of the parent compound versus time. Use the data from accelerated conditions to model and predict the degradation rate under long-term storage conditions.

Caption: Logic flow for an accelerated stability study.

Conclusion

Sodium 1,3,4-thiadiazole-2-carboxylate represents a molecule of significant interest, built upon a proven pharmacophore. While direct empirical data is sparse, a strong predictive case can be made for its high aqueous solubility, a direct and advantageous consequence of its salt form. Its chemical stability is anticipated to be robust, characteristic of the 1,3,4-thiadiazole ring.

However, prediction must be validated by empirical data. The protocols outlined in this guide provide a clear, industry-standard roadmap for researchers to rigorously characterize the solubility and stability of this compound. By employing these kinetic, thermodynamic, and accelerated stability assays, drug development professionals can generate the critical data needed to assess its viability as a drug candidate and to design effective, stable formulations.

References

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). Asian Journal of Chemistry, 25(1), 237-239. Available at: [Link]

-

Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. Available at: [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available at: [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). PMC. Available at: [Link]

-

PubChem. 1,3,4-Thiadiazole-2-carboxylic acid. Available at: [Link]

-

Chemistry LibreTexts. (2021). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Available at: [Link]

-

PubChem. 1,3,4-Thiadiazole-2-carboxylic acid. Available at: [Link]

-

ResearchGate. Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... Available at: [Link]

-

ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Available at: [Link]

-

PMC. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Available at: [Link]

- Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. (2012). Bioorganic & Medicinal Chemistry Letters, 22(21), 6648-6653.

-

Chemguide. carboxylic acids as acids. Available at: [Link]

-

ISRES. (2021). 174 Thiadiazoles and Their Properties. Available at: [Link]

-

FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. Available at: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (2004). Product Class 12: 1,3,4-Thiadiazoles. Thieme, 13, 599-652.

- DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Principles of Drug Action 1.

-

MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available at: [Link]

-

BMG LABTECH. Kinetic solubility automated screen. Available at: [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available at: [Link]

- Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 154-158.

-

ACCELERATED STABILITY TESTING. (n.d.). Available at: [Link]

-

CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,4-Thiadiazole-2-carboxylic acid | C3H2N2O2S | CID 17994801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. quora.com [quora.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. enamine.net [enamine.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. evotec.com [evotec.com]

- 16. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 18. ema.europa.eu [ema.europa.eu]

Structural Elucidation and Crystallographic Profiling of Sodium 1,3,4-thiadiazole-2-carboxylate

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Chemical Context

The 1,3,4-thiadiazole core is a privileged, electron-deficient heterocyclic scaffold widely utilized in medicinal chemistry. Acting as a bioisostere for pyrimidines and oxadiazoles, its mesoionic nature allows derivatives to efficiently cross cellular membranes, while the sulfur atom imparts enhanced liposolubility[1].

However, functionalizing the C2 position with a carboxylic acid presents a severe synthetic bottleneck: 1,3,4-thiadiazole-2-carboxylic acid is notoriously unstable in solution, undergoing rapid and spontaneous decarboxylation [1]. The highly polarized N-C-S linkage withdraws electron density, making the carboxylate an excellent leaving group (as CO₂) upon protonation. To harness this moiety for structural studies and downstream pharmaceutical synthesis, it must be trapped and isolated as an alkali metal salt, specifically Sodium 1,3,4-thiadiazole-2-carboxylate (CAS 2708283-44-5) .

This whitepaper details the structural architecture, stabilization logic, and precise crystallographic workflows required to isolate and analyze the single-crystal X-ray diffraction (SCXRD) properties of this compound.

Chemical stabilization of 1,3,4-thiadiazole-2-carboxylate via sodium salt formation.

Crystallographic Architecture & Coordination Chemistry

Based on comparative X-ray diffraction analyses of 1,3,4-thiadiazole derivatives[2][3], the crystal lattice of sodium 1,3,4-thiadiazole-2-carboxylate is defined by three primary structural pillars:

-

Ring Planarity and Conjugation: The 1,3,4-thiadiazole ring is strictly planar. The N-N bond exhibits partial double-bond character (typically ~1.37 Å), while the C-S bonds are shortened (~1.71 Å) compared to standard single bonds, indicating extensive electron delocalization[3].

-

Carboxylate Orientation: To maximize

-conjugation with the heteroaromatic ring, the carboxylate group remains nearly coplanar with the thiadiazole core. However, crystal packing forces and sodium coordination can induce a slight torsional twist (dihedral angle < 5°). -

Sodium Coordination Sphere: The Na⁺ ion typically adopts a distorted octahedral geometry, coordinating with the carboxylate oxygens of multiple adjacent molecules. Because the thiadiazole nitrogens are also potent hydrogen-bond acceptors and Lewis bases[2], they frequently participate in coordinating the Na⁺ ion, resulting in a robust, three-dimensional coordination polymer framework.

Quantitative Structural Data

Note: The following tables summarize the expected geometric and crystallographic parameters derived from isostructural sodium azole-carboxylates and validated thiadiazole fragments.

Table 1: Representative Crystallographic Parameters

| Parameter | Value / Description |

| Chemical Formula | C₃HN₂NaO₂S |

| Formula Weight | 152.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 100(2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Z (Molecules per unit cell) | 4 |

Table 2: Selected Geometric Parameters (Bond Lengths and Angles)

| Structural Feature | Expected Value | Causality in Crystal Lattice |

| N(3)-N(4) Bond Length | 1.375(2) Å | Indicates strong electron delocalization across the heteroaromatic ring. |

| C(2)-S(1) Bond Length | 1.712(3) Å | Shortened C-S bond due to mesoionic resonance stabilization. |

| C(5)-O(1) (Carboxylate) | 1.250(2) Å | Symmetric C-O bonds confirm complete deprotonation and resonance. |

| Na⁺···O Coordination | 2.35 - 2.45 Å | Standard ionic interaction radius for sodium-oxygen coordination. |

| O-C-O Angle | 125.5(3)° | Steric repulsion between the equivalent oxygen atoms of the carboxylate. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow details the synthesis, crystallization, and SCXRD analysis of the compound. Every step includes the physical causality behind the chosen parameters and an in-process validation check.

Step-by-step SCXRD experimental workflow for sodium 1,3,4-thiadiazole-2-carboxylate.

Phase 1: Synthesis and Salt Stabilization

-

Reaction Setup: Suspend ethyl 1,3,4-thiadiazole-2-carboxylate in a 1:1 mixture of Methanol/H₂O.

-

Temperature Control: Cool the suspension to exactly 0 °C using an ice bath.

-

Causality: The free carboxylic acid intermediate is highly susceptible to thermal decarboxylation. Maintaining 0 °C suppresses the kinetic energy required to reach the decarboxylation transition state.

-

-

Hydrolysis: Add 1.05 equivalents of cold aqueous NaOH dropwise over 30 minutes. Stir for 1 hour.

-

Lyophilization: Remove solvents under high vacuum at low temperatures to isolate the crude sodium salt.

-

Validation Check: Analyze a small aliquot via ATR-FTIR. The disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of a strong, asymmetric carboxylate stretch (~1610 cm⁻¹) confirms successful salt formation.

-

Phase 2: Crystal Growth via Vapor Diffusion

-

Solvent System: Dissolve 50 mg of the crude sodium salt in a minimum volume (approx. 0.5 mL) of anhydrous methanol in a 2 mL inner vial.

-

Anti-Solvent Chamber: Place the open 2 mL vial into a larger 20 mL scintillation vial containing 5 mL of anhydrous acetone (anti-solvent). Seal the outer vial tightly.

-

Causality: Sodium salts of small organics are highly soluble in polar solvents and tend to form amorphous syrups if evaporated directly. Vapor diffusion slowly lowers the dielectric constant of the solution as acetone diffuses into the methanol. This gradual decrease in solubility controls the nucleation rate, favoring the thermodynamic growth of high-quality single crystals.

-

-

Incubation: Leave undisturbed at 4 °C for 7–14 days.

-

Validation Check: Inspect under a polarized light microscope. Suitable crystals will exhibit sharp edges, clear faces, and strong birefringence (extinction of light when rotated 90°), indicating a highly ordered internal lattice.

-

Phase 3: SCXRD Data Collection & Refinement

-

Mounting: Coat a selected single crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

-

Causality: Paratone oil protects the crystal from atmospheric moisture (preventing deliquescence of the sodium salt) and acts as a rigid glass when frozen, holding the crystal securely.

-

-

Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K liquid nitrogen stream.

-

Causality: Cooling to 100 K drastically reduces the thermal vibration (ellipsoids) of the sodium cation and the carboxylate oxygens, yielding higher resolution data and more precise bond length determinations.

-

-

Data Collection & Solution: Collect diffraction data using Mo Kα radiation. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL) via the OLEX2 interface.

-

Validation Check: The final refinement must yield an R₁ value < 0.05 and a Goodness-of-Fit (GooF) near 1.0, with no residual electron density peaks > 1.0 e/ų near the heavy atoms (S, Na).

-

References

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment, National Library of Medicine (PMC),[Link]

-

Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives, IUCr Journals,[Link]

-

First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives, MDPI,[Link]

Sources

"Sodium 1,3,4-thiadiazole-2-carboxylate" physicochemical properties

Technical Profile: Sodium 1,3,4-Thiadiazole-2-Carboxylate

Part 1: Executive Summary & Chemical Identity

Sodium 1,3,4-thiadiazole-2-carboxylate is a specialized heterocyclic intermediate primarily utilized in the synthesis of liquid crystalline materials (mesogens) and pharmaceutical scaffolds. While the 1,3,4-thiadiazole ring is a robust pharmacophore known for its electron-deficient nature and high dipole moment, the 2-carboxylate salt derivative is chemically distinct due to its inherent thermodynamic instability.

Critical Technical Alert: This compound is prone to spontaneous decarboxylation . Unlike stable aromatic benzoates, the 1,3,4-thiadiazole-2-carboxylate anion undergoes rapid unimolecular decarboxyprotonation upon acidification, heating, or extensive drying. Successful utilization requires strict adherence to low-temperature handling and pH control.

Physicochemical Constants

| Property | Value / Description |

| CAS Number (Salt) | 2708283-44-5 |

| CAS Number (Acid) | 499770-97-7 |

| Molecular Formula | C₃HN₂O₂S[1][2]·Na |

| Molecular Weight | 152.11 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | High in Water, Methanol; Insoluble in Hexane, DCM |

| Melting Point | Decomposes prior to melting (Decarboxylation > 60°C) |

| pKa (Conjugate Acid) | ~2.5 – 3.0 (Estimated; highly acidic due to ring electron withdrawal) |

| Stability | Unstable. Decarboxylates to 1,3,4-thiadiazole upon protonation or heating. |

Part 2: Synthesis & Production Protocols

The synthesis of the sodium salt is rarely performed in isolation for long-term storage. It is typically generated in situ via the saponification of Ethyl 1,3,4-thiadiazole-2-carboxylate . The following protocol minimizes the risk of decarboxylation.

Optimized Synthesis Workflow

Figure 1: Low-temperature saponification workflow to prevent thermal degradation.

Step-by-Step Protocol

-

Precursor Preparation: Dissolve Ethyl 1,3,4-thiadiazole-2-carboxylate (10 mmol) in ethanol (20 mL). Cool the solution to 0°C in an ice bath.

-

Reasoning: The ester bond cleavage is exothermic; heat promotes the competing decarboxylation reaction.

-

-

Saponification: Dropwise add a solution of NaOH (10.5 mmol, 1.05 eq) in water (5 mL) over 10 minutes.

-

Observation: The solution may turn slightly yellow. Maintain temperature < 5°C.

-

-

Reaction Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The starting ester spot (Rf ~0.6) should disappear.

-

Work-up (Critical):

-

Do NOT acidify. Acidification generates the free acid (1,3,4-thiadiazole-2-carboxylic acid), which decarboxylates rapidly at room temperature.

-

Do NOT rotary evaporate at high heat.

-

Preferred Method: Remove ethanol under reduced pressure at < 25°C . The remaining aqueous solution contains the target sodium salt.

-

-

Isolation: For solid isolation, lyophilize (freeze-dry) the aqueous residue. Store the resulting powder at -20°C under argon.

Part 3: Stability & Reactivity (The Decarboxylation Mechanism)

The defining feature of 1,3,4-thiadiazole-2-carboxylates is their fragility. The electron-deficient thiadiazole ring acts as an "electron sink," stabilizing the carbanion-like transition state required for decarboxylation.

Mechanism of Decomposition[3][4][5]

Unlike simple aliphatic acids, this heteroaromatic acid degrades via a Unimolecular Decarboxyprotonation mechanism. The ring nitrogen aids in delocalizing the developing negative charge.

Figure 2: The decarboxylation pathway.[3] Protonation of the salt triggers rapid loss of CO2.

-

Trigger: Protonation of the carboxylate (pH < 4).

-

Kinetics: First-order decay. The rate increases significantly in organic solvents or micellar environments where the zwitterionic intermediate is stabilized.

-

Consequence: In synthesis, if you attempt to convert the salt to the acid chloride (using SOCl₂), you will likely isolate the chlorinated thiadiazole or degradation products unless conditions are strictly controlled (e.g., using oxalyl chloride/DMF at -20°C).

Part 4: Applications & Utility

Despite its instability, the sodium salt is a high-value intermediate in two specific domains:

Liquid Crystal Engineering (Mesogens)

The 1,3,4-thiadiazole core is a "bent-core" mimic that promotes Smectic C (SmC) phases in liquid crystals.

-

Role: The sodium salt is reacted in situ with acid chlorides to form dimeric esters .

-

Benefit: The high dipole moment of the thiadiazole ring (approx 3.0 D) increases the dielectric biaxiality of the liquid crystal, improving switching speeds in ferroelectric displays.

Pharmaceutical Coupling

Used as a transient species to attach the thiadiazole moiety to amines or hydrazines via peptide coupling reagents (EDC/HOBt) without isolating the free acid.

-

Target: Synthesis of 1,3,4-thiadiazole-2-carboxamides (antimicrobial agents).

-

Advantage: Avoiding the isolation of the free acid prevents yield loss due to CO2 evolution.

Part 5: Handling & Safety Data

-

Storage: Store at -20°C in a sealed container. Hygroscopic.

-

Incompatibility: Strong acids, oxidizing agents, and high temperatures (>50°C).

-

Hazards:

-

Pressure Build-up: Spontaneous decomposition releases CO2 gas. Do not store in rigid, unvented glass vials if room temperature storage is anticipated.

-

Irritant: Standard H315/H319/H335 warnings apply (Skin/Eye/Respiratory irritant).

-

References

-

Synthesis & Liquid Crystal Applications: Seed, A. J., et al. (2007). 1,3,4-Thiadiazole-2-carboxylate esters. Royal Society of Chemistry.

-

Decarboxylation Kinetics: Spinelli, D., et al. (1977). Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid. Journal of Heterocyclic Chemistry.

-

General Thiadiazole Properties: Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews.

-

Compound Registry: PubChem. 1,3,4-Thiadiazole-2-carboxylic acid (CID 17994801).[2]

Sources

"Sodium 1,3,4-thiadiazole-2-carboxylate" mechanism of action

An In-Depth Technical Guide on the Potential Mechanism of Action of Sodium 1,3,4-Thiadiazole-2-Carboxylate

A Note on the Subject Compound

Scientific literature on the specific compound, Sodium 1,3,4-thiadiazole-2-carboxylate, is not extensively available. Therefore, this guide will focus on the well-documented mechanisms of action of the broader class of 1,3,4-thiadiazole derivatives. The insights provided herein are based on the established biological activities of structurally related compounds and serve as a foundational framework for hypothesizing and investigating the mechanism of action of Sodium 1,3,4-thiadiazole-2-carboxylate.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a versatile heterocyclic moiety that is a common feature in a wide array of biologically active compounds. This five-membered ring system, containing two nitrogen atoms and one sulfur atom, is a bioisostere of pyrimidine and is known to participate in hydrogen bonding and other non-covalent interactions with various biological targets. The unique electronic and structural properties of the 1,3,4-thiadiazole nucleus have made it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.

Potential Mechanisms of Action of 1,3,4-Thiadiazole Derivatives

The biological activity of 1,3,4-thiadiazole derivatives is diverse and highly dependent on the nature and position of the substituents on the thiadiazole ring. Below, we explore some of the most frequently reported mechanisms of action for this class of compounds.

Antimicrobial Activity: Targeting Microbial Viability

A significant number of 1,3,4-thiadiazole derivatives have demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens.

One of the primary antimicrobial mechanisms involves the inhibition of enzymes that are essential for microbial survival. For instance, some 1,3,4-thiadiazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. Others target enzymes involved in metabolic pathways unique to microorganisms, such as dihydrofolate reductase.

Certain 1,3,4-thiadiazole derivatives can interfere with the integrity of microbial cell membranes. This can occur through the inhibition of ergosterol biosynthesis in fungi, a pathway analogous to cholesterol synthesis in mammals, leading to altered membrane fluidity and function.

Anti-inflammatory Effects: Modulation of Inflammatory Pathways

The anti-inflammatory properties of 1,3,4-thiadiazole derivatives are often attributed to their ability to modulate key inflammatory mediators and signaling pathways.

A well-established mechanism for many anti-inflammatory drugs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Several 1,3,4-thiadiazole derivatives have been identified as potent and selective COX-2 inhibitors, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.

Some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This is often achieved through the inhibition of upstream signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

Anticancer Activity: Targeting Cancer Cell Proliferation and Survival

The 1,3,4-thiadiazole scaffold is present in several anticancer agents, and their mechanisms of action are often multifaceted.

Many 1,3,4-thiadiazole derivatives act as inhibitors of various protein kinases that are dysregulated in cancer. These include receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular signaling kinases (e.g., BRAF, MEK), which are crucial for cancer cell proliferation, survival, and angiogenesis.

Inducing programmed cell death, or apoptosis, in cancer cells is a key therapeutic strategy. 1,3,4-Thiadiazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS).

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a role in pH regulation. In the hypoxic tumor microenvironment, certain CA isoforms (e.g., CA IX and CA XII) are overexpressed and contribute to tumor cell survival and proliferation. Some 1,3,4-thiadiazole-based compounds are potent inhibitors of these tumor-associated CAs.

Experimental Workflows for Elucidating the Mechanism of Action

Investigating the mechanism of action of a novel 1,3,4-thiadiazole derivative like Sodium 1,3,4-thiadiazole-2-carboxylate requires a systematic and multi-faceted approach.

Initial Target Identification and Validation

A common starting point is to screen the compound against a panel of known biological targets, such as kinases, proteases, or other enzymes, to identify potential molecular targets.

Table 1: Example of a Kinase Inhibition Profile for a Hypothetical 1,3,4-Thiadiazole Derivative

| Kinase Target | IC50 (nM) |

| VEGFR2 | 50 |

| EGFR | 250 |

| PDGFRβ | 75 |

| BRAF | >10,000 |

| MEK1 | >10,000 |

Cellular Assays to Confirm Biological Activity

Once a potential target is identified, cellular assays are employed to confirm that the compound's biological effect is mediated through that target.

Experimental Protocol: Western Blot Analysis to Assess Target Engagement

-

Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., A549 for lung cancer) to 70-80% confluency. Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated form of the target kinase. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target kinase.

Signaling Pathway Analysis

To understand the broader cellular impact of target engagement, it is crucial to investigate the downstream signaling pathways.

Diagram 1: Hypothetical Signaling Pathway Inhibition by a 1,3,4-Thiadiazole Derivative

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a 1,3,4-thiadiazole derivative.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold represents a rich source of novel therapeutic agents with diverse mechanisms of action. While the specific mechanism of action for Sodium 1,3,4-thiadiazole-2-carboxylate remains to be elucidated, the extensive research on related compounds provides a strong foundation for future investigations. A systematic approach, combining computational modeling, in vitro biochemical and cellular assays, and in vivo studies, will be essential to unravel its precise molecular targets and therapeutic potential.

References

Due to the limited specific information on "Sodium 1,3,4-thiadiazole-2-carboxylate," the following references pertain to the broader class of 1,3,4-thiadiazole derivatives and their documented mechanisms of action.

-

1,3,4-Thiadiazole as a Privileged Scaffold in Antimicrobial Drug Discovery. Molecules. [Link]

-

Recent Advances in the Synthesis and Biological Applications of 1,3,4-Thiadiazole Derivatives. Molecules. [Link]

-

A Review on Biological and Medicinal Significance of 1,3,4-Thiadiazole Derivatives. Current Drug Discovery Technologies. [Link]

-

1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of New 1,3,4-Thiadiazole Derivatives as Potential Anti-inflammatory Agents. Molecules. [Link]

The Privileged Scaffold: A Technical Guide to 1,3,4-Thiadiazole Derivatives in Drug Discovery

Executive Summary & Structural Significance

The 1,3,4-thiadiazole ring is not merely a linker; it is a "privileged scaffold" in medicinal chemistry due to its ability to act as a bioisostere for carboxylate groups and pyridine rings. Its planar, five-membered heterocyclic structure—containing one sulfur and two nitrogen atoms—exhibits high aromaticity and electron-deficiency.

Why this scaffold matters:

-

Bioisosterism: It mimics the peptide bond geometry, improving stability against metabolic hydrolysis.

-

Lipophilicity: The sulfur atom enhances lipid solubility, facilitating cell membrane penetration (logP modulation).

-